N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine is a compound that belongs to the class of aralkylamines, which are characterized by an alkyl group attached to an aromatic ring. This compound features a pyridine moiety and a thienyl group, indicating its potential utility in various chemical applications, particularly in medicinal chemistry. The compound is recognized for its structural complexity and potential biological activities.
This compound is classified under the category of organic nitrogen compounds, specifically as an organonitrogen compound and an aralkylamine. It has applications in pharmaceutical research due to its structural features that may interact with biological targets.
The synthesis of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine can be achieved through several methods, primarily involving reductive amination processes. One notable method includes the reaction of a cyanohydrin with a pyridinylmethylamine derivative in a basic medium using boron hydrides as reducing agents. This approach allows for the selective formation of the desired amine product under mild conditions .
The synthesis typically involves:
The molecular structure of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine features:
The InChI key for this compound is MDGMPFRIYUFRRX-UHFFFAOYSA-N
, and its SMILES representation is CNCC1=CC=C(S1)C1=CC=CN=C1
. This data facilitates computational modeling and further chemical analysis.
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine can undergo several chemical reactions typical of amines:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases, which can significantly affect yields and selectivity.
The mechanism of action for N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine in biological systems may involve:
Studies on similar compounds suggest potential applications in treating neurological disorders or as analgesics due to their ability to modulate neurotransmitter systems .
Relevant data indicates that this compound has been studied for its pharmacological properties, highlighting its potential use in drug development .
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine has several scientific uses:
The efficient construction of the thienopyridine core represents the foundational step in synthesizing N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine (CAS 1287218-10-3). Modern approaches predominantly leverage transition metal-catalyzed cross-coupling reactions to establish the critical carbon-carbon bond between the heterocyclic systems. The Suzuki-Miyaura coupling stands as the most reliable method for assembling the 5-(pyridin-2-yl)thiophene scaffold essential for subsequent functionalization. This protocol typically involves reacting 5-bromothiophene derivatives with 2-pyridinylboronic acids under palladium catalysis, achieving moderate to excellent yields depending on substituent effects [9].
Computational studies of analogous systems reveal that electron-donating groups on the boronic acid component significantly enhance coupling efficiency (yields >70%), while bulky substituents or strongly electron-withdrawing groups reduce yields to approximately 37-45%. This electronic influence stems from accelerated transmetalation kinetics facilitated by electron-rich aryl boronic species. The reaction typically employs Pd(PPh₃)₄ catalyst systems in oxygen-free dioxane at 80-100°C, with potassium phosphate as base to promote the catalytic cycle [9]. Following core formation, the critical aminomethyl group is introduced via electrophilic amination or reductive amination strategies to furnish the target molecule.
Table 1: Annulation Efficiency Based on Boronic Acid Substituents
Boronic Acid Substituent | Electronic Character | Reported Yield Range |
---|---|---|
4-Methoxyphenyl | Strongly donating | 68-72% |
3,5-Dimethylphenyl | Moderately donating | 62-65% |
4-Chlorophenyl | Moderately withdrawing | 55-58% |
3,4-Dichlorophenyl | Strongly withdrawing | 37-42% |
3-Cyanophenyl | Strongly withdrawing | 40-45% |
Reductive amination stands as the most straightforward approach for introducing the methylamino group onto the preformed [(5-pyridin-2-ylthien-2-yl)methyl] scaffold. This two-step protocol first involves condensation of 5-(pyridin-2-yl)thiophene-2-carbaldehyde with methylamine to form the corresponding imine, followed by reduction with sodium cyanoborohydride (NaBH₃CN). The reaction proceeds efficiently in methanol or ethanol at ambient temperature, with yields exceeding 85% when carefully controlled stoichiometry maintains methylamine in excess to prevent dialkylation [1]. This method benefits from operational simplicity and avoids the need for expensive catalysts, though purification requires careful pH adjustment to separate the target secondary amine from unreacted starting materials and reduction byproducts.
Alternative routes employ halogen displacement reactions on bromomethyl intermediates. Treatment of 5-(pyridin-2-yl)-2-(bromomethyl)thiophene with concentrated methylamine solution (33-40% in water) at 20°C provides direct access to the target compound. This method capitalizes on the enhanced nucleofugality of the benzylic bromide, though competing hydrolysis can reduce yields if moisture isn't rigorously excluded. For improved selectivity, solid-supported methylamine reagents effectively minimize side reactions and simplify product isolation. A particularly efficient approach utilizes 2,6-bis(chloromethyl)pyridine intermediates that undergo selective mono-amination with methylamine at room temperature, yielding N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine analogues with 90% efficiency before thiophene incorporation [7].
The functionalization of pyridine rings adjacent to nitrogen demands specialized catalytic approaches due to the electron-deficient character of these heterocycles. Modern catalytic systems enable direct C-H activation and cross-coupling at previously inaccessible positions. Palladium-XPhos systems demonstrate exceptional efficacy in Suzuki couplings involving halopyridines, facilitating the formation of the pivotal pyridine-thiophene bond under mild conditions (70-90°C) with turnover numbers exceeding 1000 [5] [9]. The bulky phosphine ligand accelerates the rate-determining reductive elimination step while suppressing protodehalogenation side reactions.
For amination steps, copper(I) iodide catalysts (5-10 mol%) with N,N-dimethylglycine as ligand enable efficient C-N coupling between aminomethylthiophene derivatives and halopyridines. This system operates effectively in dioxane at 100°C with cesium carbonate base, achieving yields of 75-85% by mitigating the formation of homocoupling byproducts. When operating on bromomethyl precursors, iron sulfate (FeSO₄) catalysts provide a cost-effective alternative for nucleophilic amination, leveraging the Lewis acidity of iron to activate the carbon-halogen bond toward methylamine attack. This green approach proceeds smoothly in aqueous media at 60°C, aligning with modern sustainability initiatives in pharmaceutical process chemistry [1].
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst System | Optimal Conditions | Key Advantages |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | Dioxane, 90°C, N₂ atmosphere | Broad functional group tolerance |
Reductive Amination | None or AcOH | MeOH, NaBH₃CN, 25°C | No transition metals required |
Halogen Displacement | None or FeSO₄ (10 mol%) | H₂O, 60°C | Aqueous conditions, low cost |
C-H Amination | CuI/DMEDA (15 mol%) | DMSO, 110°C | Avoids prefunctionalization |
Scalable production of N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine requires addressing three critical challenges: cost efficiency, purification simplicity, and environmental impact. The most promising kilogram-scale route employs a convergent synthesis where preformed 5-(bromomethyl)-2-(pyridin-2-yl)thiophene reacts with 40% aqueous methylamine under phase-transfer conditions using tetrabutylammonium bromide. This approach achieves 85% isolated yield with minimal byproduct formation and enables direct crystallization of the product from the reaction mixture upon cooling, eliminating costly chromatography [2] [4].
Alternative large-scale approaches exploit continuous flow hydrogenation technology for the reductive amination step. By passing a solution of the imine intermediate and methylamine through a packed-bed reactor containing immobilized Pd/C catalyst under 50 bar hydrogen pressure, residence times under 10 minutes afford complete conversion with exceptional impurity profiles. This technology enhances reaction mass efficiency by >40% compared to batch processing while virtually eliminating the risk of over-reduction. For facilities equipped with electrochemical infrastructure, electroreductive amination provides an innovative alternative using graphite electrodes in divided cells, achieving near-quantitative yields at production rates exceeding 100 g/L/h [6].
Solvent selection critically impacts scalability, with 2-methyl-THF emerging as the preferred green alternative to traditional dichloromethane for extraction and crystallization steps. Process optimization has demonstrated that controlled addition of heptane as antisolvent enables isolation of pharmaceutical-grade material (>99.5% purity) with consistent particle size distribution directly from the reaction mixture, avoiding resource-intensive purification operations. These advances collectively establish robust, cost-effective routes suitable for multi-kilogram production to support preclinical and clinical development programs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: